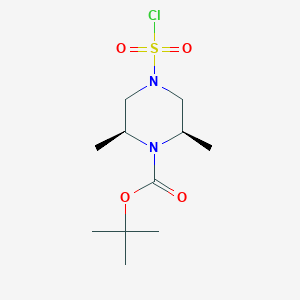

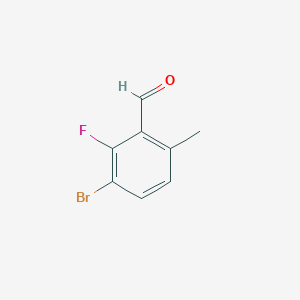

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chiral Auxiliary Applications

Research demonstrates the use of chiral auxiliary compounds, such as tert-butyl derivatives, for the synthesis of enantiomerically pure compounds. These compounds are instrumental in preparing complex molecules with specific spatial arrangements, crucial for the pharmaceutical industry. For instance, the study by Studer, Hintermann, and Seebach (1995) showcases the synthesis and applications of a new chiral auxiliary, highlighting its utility in dipeptide synthesis and preparation of enantiomerically pure acids through selective benzylation and oxidative coupling processes (Studer, Hintermann, & Seebach, 1995).

Piperidine Derivatives

The creation of piperidine derivatives fused with oxygen heterocycles has been explored, indicating the versatility of tert-butyl-based compounds in synthesizing novel structures with potential biological activities. Moskalenko and Boev (2014) detailed a method for synthesizing tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, showcasing the high stereoselectivity in cyclization reactions (Moskalenko & Boev, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of tert-butyl-based compounds reveal insights into their stability and reactivity. For example, Kolter et al. (1996) studied the distorted half-chair configuration of a tert-butyl-oxycarbonyl piperazinone, highlighting the formation of hydrogen bonds that stabilize the molecule's structure (Kolter, Rübsam, Giannis, & Nieger, 1996).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and sulfoxides, demonstrates the chemical versatility and utility of tert-butyl compounds in creating chiral molecules with high enantiomeric excess. Cogan et al. (1998) provided an example of using hydrogen peroxide as a stoichiometric oxidant in the presence of a chiral Schiff base ligand (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to note that it should be used for research purposes only and not for human or veterinary use.

将来の方向性

特性

IUPAC Name |

tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O4S/c1-8-6-13(19(12,16)17)7-9(2)14(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIPLMMWQLSOY-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2677851.png)